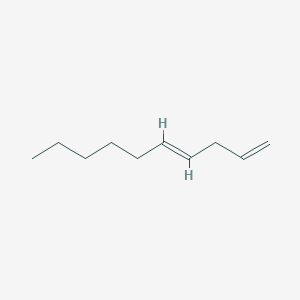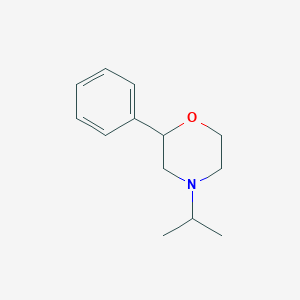![molecular formula C14H18BrNO4 B6616111 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid CAS No. 1513275-29-0](/img/structure/B6616111.png)
2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid, also known as BMAA, is an amino acid derivative found in a variety of natural sources, including cyanobacteria, marine algae, and higher plants. BMAA is a compound of interest due to its potential role in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. It has been hypothesized that BMAA can cross the blood-brain barrier and accumulate in the brain, where it may act as a neurotoxin.
科学研究应用
2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid has been studied extensively in scientific research due to its potential role in neurodegenerative diseases. It has been found to bind to certain proteins in the brain, leading to the formation of amyloid plaques. These plaques are believed to be a contributing factor in the development of Alzheimer’s and Parkinson’s. This compound has also been studied in relation to amyotrophic lateral sclerosis (ALS), a neurodegenerative disease that affects motor neurons.
作用机制
The exact mechanism of action of 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is not yet known. However, it is believed that this compound binds to certain proteins in the brain, leading to the formation of amyloid plaques. These plaques are thought to be a contributing factor in the development of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. This compound has also been shown to bind to certain neurotransmitters, such as glutamate, which is involved in learning and memory.
Biochemical and Physiological Effects
This compound has been shown to cause a variety of biochemical and physiological effects. It has been found to bind to certain proteins in the brain, leading to the formation of amyloid plaques. These plaques are believed to be a contributing factor in the development of Alzheimer’s and Parkinson’s. This compound has also been shown to cause oxidative stress, which can lead to cell death. In addition, this compound has been found to disrupt the normal functioning of the nervous system, leading to a variety of neurological symptoms.
实验室实验的优点和局限性
The use of 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid in laboratory experiments has a number of advantages. One advantage is that this compound is relatively easy to synthesize in the laboratory, allowing researchers to study its effects in a controlled environment. Additionally, this compound is relatively stable in solution, making it suitable for a variety of experiments. However, there are also some limitations to using this compound in laboratory experiments. For instance, this compound is not easily absorbed by the body, making it difficult to study its effects in vivo. Additionally, this compound is a relatively new compound, and its effects are not yet fully understood.
未来方向
For 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid research include further study of its biochemical and physiological effects, as well as its potential role in the development of Alzheimer’s and Parkinson’s. Additionally, further research is needed to understand the exact mechanism of action of this compound and to determine the best methods for its synthesis. Finally, further research is needed to understand the potential therapeutic applications of this compound, such as its potential use as a drug or supplement.
合成方法
2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid can be synthesized in the laboratory using a variety of methods. One method involves the reaction of 4-bromo-3-methylphenylacetic acid with tert-butyl isocyanate in the presence of a base, such as triethylamine. This reaction yields the desired product, this compound, in high yields. Other methods of synthesis include the reaction of 4-bromo-3-methylphenylacetic acid with isocyanates, such as ethyl isocyanate, in the presence of a base.
属性
IUPAC Name |
2-(4-bromo-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-8-7-9(5-6-10(8)15)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGIUJBTERKAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(=O)O)NC(=O)OC(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(difluoromethyl)sulfanyl]propan-1-amine](/img/structure/B6616074.png)


![4-amino-2-[(1H-pyrrol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616093.png)




